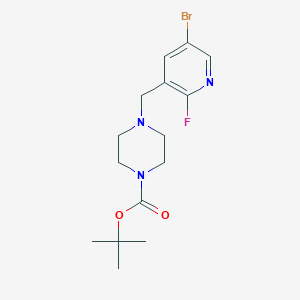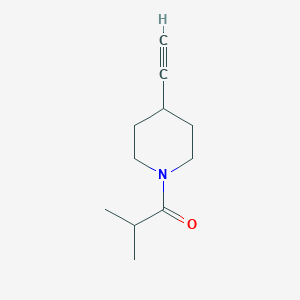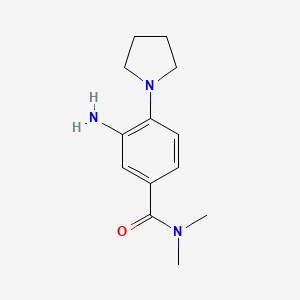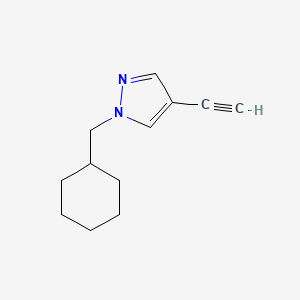
Nebularine cep
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nebularine can be synthesized through various methods. One efficient synthesis involves the dehydrazination of (hetero)aromatics catalyzed by copper(II) sulfate (CuSO4) in water. This method yields nebularine in good quantities and is considered environmentally friendly . Another method involves the conversion of 6-amino-2-picoline to a suitable 1-deazapurine, followed by a Vorbrüggen type glycosylation and subsequent elaboration of the condensed pyrazole ring .
Industrial Production Methods
Industrial production of nebularine can be achieved through the aforementioned synthetic routes, with optimization for large-scale production. The use of CuSO4 as a catalyst and water as a solvent makes the process more sustainable and suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Nebularine undergoes various chemical reactions, including:
Oxidation: Nebularine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine ring structure.
Substitution: Substitution reactions can introduce different functional groups into the nebularine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include CuSO4 for dehydrazination, N,O-bis(trimethylsilyl)acetamide for glycosylation, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions include various nebularine analogues with modified purine rings and different functional groups. These analogues have been studied for their potential biological activities .
Applications De Recherche Scientifique
Nebularine has a wide range of scientific research applications, including:
Chemistry: Nebularine is used as a building block for the synthesis of various nucleoside analogues.
Biology: It is used to study the effects of purine nucleosides on cellular processes and DNA synthesis.
Industry: Nebularine is used in the production of nucleoside analogues for pharmaceutical applications.
Mécanisme D'action
Nebularine exerts its effects by inhibiting DNA synthesis and inducing apoptosis. It targets various enzymes involved in purine metabolism, including adenosine deaminase, S-adenosylhomocysteine hydrolase, and xanthine oxidase . The inhibition of these enzymes leads to the depletion of ATP and the formation of purine riboside phosphates, ultimately resulting in cell death .
Comparaison Avec Des Composés Similaires
Nebularine is similar to other purine nucleoside analogues, such as vidarabine and 2′-deoxyadenosine. it is unique in its ability to form hydrogen bonds with all four DNA bases, making it a potential universal base . Other similar compounds include:
Vidarabine: An antiviral drug used to treat herpes simplex virus infections.
2′-Deoxyadenosine: A nucleoside analogue used in the synthesis of DNA and RNA.
Nebularine’s broad spectrum of biological activities and its unique ability to interact with DNA make it a valuable compound for scientific research and pharmaceutical applications .
Propriétés
Formule moléculaire |
C46H61N6O7PSi |
|---|---|
Poids moléculaire |
869.1 g/mol |
Nom IUPAC |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-purin-9-yloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C46H61N6O7PSi/c1-32(2)52(33(3)4)60(56-27-15-26-47)58-41-40(57-44(42(41)59-61(10,11)45(5,6)7)51-31-50-39-28-48-30-49-43(39)51)29-55-46(34-16-13-12-14-17-34,35-18-22-37(53-8)23-19-35)36-20-24-38(54-9)25-21-36/h12-14,16-25,28,30-33,40-42,44H,15,27,29H2,1-11H3 |
Clé InChI |
PPQDUERYNRWJQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=CN=CN=C32)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)











